2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(4-BROMOPHENYL)-2-OXOETHYL]-6-(2-FLUORO-4-METHOXYPHENYL)-3(2H)-PYRIDAZINONE is a complex organic compound that belongs to the pyridazinone family This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-BROMOPHENYL)-2-OXOETHYL]-6-(2-FLUORO-4-METHOXYPHENYL)-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The reaction begins with the bromination of a phenyl compound to introduce the bromine atom.
Formation of the Fluoromethoxyphenyl Intermediate:
Coupling Reaction: The two intermediates are then coupled together using a suitable coupling agent under controlled conditions to form the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-BROMOPHENYL)-2-OXOETHYL]-6-(2-FLUORO-4-METHOXYPHENYL)-3(2H)-PYRIDAZINONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(4-BROMOPHENYL)-2-OXOETHYL]-6-(2-FLUORO-4-METHOXYPHENYL)-3(2H)-PYRIDAZINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-BROMOPHENYL)-2-OXOETHYL]-6-(2-FLUORO-4-METHOXYPHENYL)-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-6-(2-FLUORO-4-METHOXYPHENYL)-3(2H)-PYRIDAZINONE
- **2-[2-(4-BROMOPHENYL)-2-OXOETHYL]-6-(2-CHLORO-4-METHOXYPHENYL)-3(2H)-PYRIDAZINONE
- **2-[2-(4-BROMOPHENYL)-2-OXOETHYL]-6-(2-FLUORO-4-HYDROXYPHENYL)-3(2H)-PYRIDAZINONE
Uniqueness
The uniqueness of 2-[2-(4-BROMOPHENYL)-2-OXOETHYL]-6-(2-FLUORO-4-METHOXYPHENYL)-3(2H)-PYRIDAZINONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H14BrFN2O3 |
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Molecular Weight |
417.2 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C19H14BrFN2O3/c1-26-14-6-7-15(16(21)10-14)17-8-9-19(25)23(22-17)11-18(24)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3 |
InChI Key |
XOGUGMUVEIUPEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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